Phthiobuzone
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Overview
Description
Preparation Methods
Phthiobuzone can be synthesized through various methods. One common synthetic route involves the reaction of 3-phthalimido-2-oxo-n-butyraldehyde with thiosemicarbazide under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60°C. Industrial production methods may involve solvent evaporation techniques and refluxing with acetone at temperatures between 50-60°C .
Chemical Reactions Analysis
Phthiobuzone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution with reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Phthiobuzone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its antiviral properties, particularly against herpes and trachoma.
Medicine: Clinical trials have explored its potential as an antiviral drug.
Industry: This compound is used in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of Phthiobuzone involves its interaction with molecular targets such as viral enzymes. It inhibits the replication of viruses by binding to specific sites on these enzymes, thereby preventing the synthesis of viral DNA . The pathways involved include the inhibition of viral DNA polymerase and the disruption of viral protein synthesis.
Comparison with Similar Compounds
Phthiobuzone can be compared with other thiosemicarbazone derivatives, such as:
Thiosemicarbazide: A precursor in the synthesis of this compound.
Phenylbutazone: Another thiosemicarbazone derivative with anti-inflammatory properties.
Methisazone: Known for its antiviral activity against smallpox.
This compound is unique due to its specific combination of 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones, which gives it distinct antiviral properties .
Properties
CAS No. |
79512-50-8 |
---|---|
Molecular Formula |
C14H15N7O2S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10+ |
InChI Key |
OPXFZJLGAZHBMA-BUOGMGTNSA-N |
SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Isomeric SMILES |
CC(/C(=N/NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
70386-40-2 |
Synonyms |
2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |
Origin of Product |
United States |
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